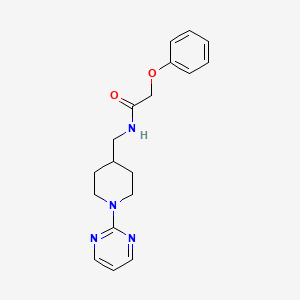

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-17(14-24-16-5-2-1-3-6-16)21-13-15-7-11-22(12-8-15)18-19-9-4-10-20-18/h1-6,9-10,15H,7-8,11-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCPHLAAJFAEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions.

Attachment of the Phenoxy Group: The phenoxy group is attached through etherification reactions.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding phenoxy acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is C28H34N4O2, with a molecular weight of approximately 458.6 g/mol. The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a phenoxy group, contributing to its potential therapeutic properties.

Antiviral Activity

Research has indicated that compounds similar to this compound may exhibit antiviral properties. Specifically, derivatives that include piperidine and pyrimidine structures have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Such compounds can interfere with viral replication by inhibiting key enzymes involved in the viral life cycle .

Anticancer Potential

Pyrimidine-based compounds have been extensively studied for their anticancer activities. The incorporation of piperidine and phenoxy groups may enhance the selectivity and efficacy of these compounds against various cancer cell lines. For instance, research has shown that certain pyrimidine derivatives can inhibit the growth of breast, ovarian, and other cancers by targeting specific molecular pathways involved in tumor progression .

Neurological Disorders

Given the structural features of this compound, there is potential for its application in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems and could be investigated for their effects on conditions such as anxiety or depression.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of pyrimidine derivatives demonstrated that certain compounds exhibited significant inhibition of HIV replication in vitro. These findings suggest that this compound could be further developed as a potential therapeutic agent against HIV .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, pyrimidine derivatives were tested against various cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation through multiple mechanisms, including the modulation of signaling pathways associated with cell survival and growth .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may exert its effects through pathways involving DNA intercalation or inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamides:

Key Structural Differences and Implications

Piperidine Substitution: The target compound’s pyrimidin-2-yl group on the piperidine ring distinguishes it from analogues with phenethyl (acetyl fentanyl ), methoxymethyl , or phenylethyl substituents. Pyrimidine’s electron-deficient aromatic system may enhance interactions with enzymes or receptors, such as kinases or neurotransmitter transporters. In contrast, acetyl fentanyl’s phenethyl-piperidine group is critical for µ-opioid receptor binding, highlighting how minor structural changes alter pharmacological activity .

Acetamide Backbone Modifications: The phenoxy group in the target compound differs from the methoxy group in CAS 101345-67-9 and the ethylphenoxy group in CAS 848249-35-4 .

Heterocyclic Variations :

- The pyrrolidine ring in CAS 848249-35-4 introduces a five-membered nitrogen heterocycle, which may alter conformational flexibility compared to the six-membered piperidine in the target compound.

Biological Activity

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 340.4 g/mol. The compound features a phenoxy group connected to a piperidine derivative, which is known for contributing to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Anticancer Activity

Research has demonstrated that derivatives of pyrimidine, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. A study indicated that certain pyrimidine derivatives achieved IC50 values of in MCF-7 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

2. Antiviral Activity

The compound's structural attributes suggest potential as an antiviral agent. Research has indicated that related pyrimidine derivatives can inhibit viral replication effectively. For instance, certain compounds demonstrated significant antiviral activity against influenza viruses, showcasing a direct effect on viral replication in animal models .

3. Neuroprotective Effects

There is emerging evidence that pyrimidine-based compounds can act as neuroprotective agents. Specifically, they may modulate neurotransmitter systems and exhibit protective effects in neurodegenerative disease models. This suggests a potential therapeutic role for this compound in conditions such as Alzheimer's or Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Inhibition of Key Enzymes

Many pyrimidine derivatives act by inhibiting specific enzymes involved in cancer cell proliferation and viral replication. For example, non-nucleoside reverse transcriptase inhibitors have been developed based on similar structural frameworks, demonstrating efficacy in HIV treatment .

2. Modulation of Signal Transduction Pathways

These compounds may also influence various cell signaling pathways associated with apoptosis and cell cycle regulation. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells, thus improving therapeutic indices .

Case Studies

Several case studies have illustrated the efficacy of pyrimidine-based compounds similar to this compound:

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine derivatives showed that one compound led to a significant reduction in tumor size in xenograft models when administered at doses of for three consecutive days .

Case Study 2: Antiviral Activity

In vivo studies demonstrated that a closely related compound significantly reduced viral load in infected mice models compared to controls, indicating its potential as an antiviral agent .

Q & A

Q. What are the standard synthetic routes for 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving piperidine and pyrimidine intermediates. A common approach involves:

Substitution reaction : Reacting 1-(pyrimidin-2-yl)piperidin-4-amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification : Column chromatography (e.g., silica gel with petroleum ether:ethyl acetate gradients) or recrystallization from ethanol/chloroform mixtures is used to isolate the product .

Optimization : Key factors include temperature control (reflux for 12–24 hours), stoichiometric ratios (1:1.2 for amine:acyl chloride), and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, e.g., phenoxy protons at δ 6.8–7.4 ppm and piperidine CH2 groups at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 276.37 for C16H24N2O2) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, with bond angles and torsional parameters (e.g., N—C—C—O dihedral angles) reported for structural analogs .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values or target selectivity may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Structural Analog Interference : Compare with acetyl fentanyl analogs (e.g., piperidine substitutions) to assess off-target effects .

- Data Normalization : Use positive controls (e.g., known kinase inhibitors) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for identifying the primary molecular targets of this compound?

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains or GPCRs based on piperidine-pyrimidine motifs .

- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads isolate target proteins from lysates, followed by LC-MS/MS identification .

- CRISPR Screening : Genome-wide knockout libraries identify genes whose loss abrogates compound efficacy .

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound?

- Dosing Routes : Intravenous (IV) for bioavailability studies (Tmax < 15 minutes) vs. oral gavage for sustained release .

- Metabolic Profiling : LC-HRMS monitors metabolites (e.g., N-dealkylation products) in plasma/liver microsomes .

- Tissue Distribution : Radiolabeled (14C) compound tracks accumulation in brain, liver, and kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.